![molecular formula C19H25NO4 B12344605 1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate](/img/structure/B12344605.png)
1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is a spirocyclic compound that belongs to the class of spiroindoles. Spiroindoles are known for their unique three-dimensional structures, which make them valuable in drug design and synthesis. These compounds have shown significant bioactivity against various diseases, including cancer and microbial infections .
Vorbereitungsmethoden
The synthesis of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with cyclopentanone under acidic conditions to form the spirocyclic structure. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiroindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other spirocyclic compounds and heterocycles.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Due to its bioactivity, it is being studied for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is unique due to its specific spirocyclic structure and functional groups. Similar compounds include:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
Horsfiline and Mitraphylline: These spiroindoles have shown potential pharmaceutical activity against various diseases
Eigenschaften
Molekularformel |
C19H25NO4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 5-O-methyl spiro[2H-indole-3,1'-cyclopentane]-1,5-dicarboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-12-19(9-5-6-10-19)14-11-13(16(21)23-4)7-8-15(14)20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
InChI-Schlüssel |
HCBDRDUEEKUBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


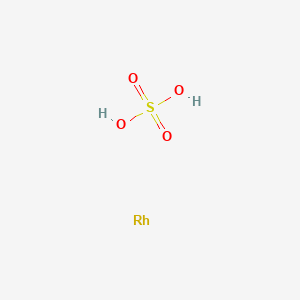
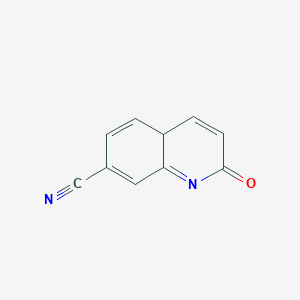
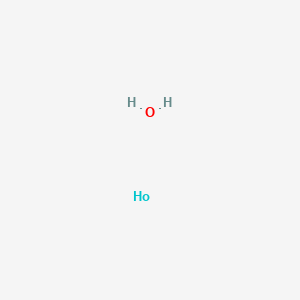
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
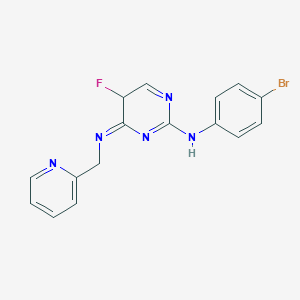

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12344561.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12344567.png)
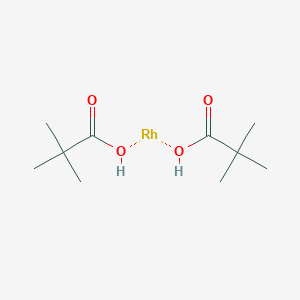

![N-(3-chloro-4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344579.png)
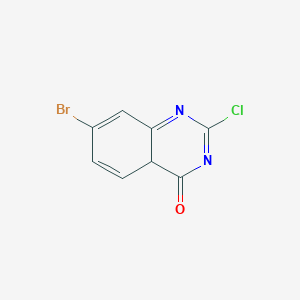
![N-[(4-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344594.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
